molecular formula AlNb B1173124 C.I. Acid Brown 45 CAS No. 12219-54-4

C.I. Acid Brown 45

Cat. No.: B1173124
CAS No.: 12219-54-4
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Description

C.I. Acid Brown 45 is an acidic dye widely used in the textile and leather industries for coloring natural and synthetic fibers. Acid dyes are characterized by their sulfonic acid groups, which confer water solubility and enable binding to protein-based substrates (e.g., wool, silk) via ionic interactions under acidic conditions . These features ensure compatibility with acidic dye baths and high affinity for substrates requiring durable coloration .

Properties

CAS No.

12219-54-4

Molecular Formula

AlNb

Synonyms

C.I. Acid Brown 45

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize C.I. Acid Brown 45, it is compared below with two structurally and functionally related acid dyes: C.I. Acid Yellow 11 and C.I. Acid Blue 45 . These comparisons are based on available data from analogous compounds and general acid dye properties.

Table 1: Comparative Analysis of this compound and Analogues

Property This compound C.I. Acid Yellow 11 C.I. Acid Blue 45 Sources
Chemical Class Azo dye (assumed) Monoazo dye Anthraquinone derivative
Molecular Weight ~500–600 g/mol (estimated) 375.37 g/mol 416.34 g/mol
Solubility High in water (acidic pH) 50–100 g/L (pH 2–4) 20–40 g/L (pH 2–4)
λmax (Absorption) ~450–500 nm (brown hue) 420–440 nm (yellow hue) 590–610 nm (blue hue)
Application pH Range 2.5–5.5 2.0–4.5 3.0–5.0
Substrate Affinity Wool, silk, nylon Wool, leather Silk, polyamide
Fastness Properties Moderate lightfastness High washfastness Excellent lightfastness

Key Findings

Structural Differences: this compound is hypothesized to be an azo dye, whereas C.I. Acid Blue 45 belongs to the anthraquinone class. Azo dyes (e.g., C.I. Acid Yellow 11) are cost-effective but may exhibit lower lightfastness compared to anthraquinone derivatives, which have superior stability due to extended conjugation . The presence of sulfonic acid groups in all three dyes ensures solubility, but molecular weight variations (e.g., C.I. Acid Yellow 11 at 375 g/mol vs. C.I. Acid Blue 45 at 416 g/mol) influence dye penetration and binding kinetics on substrates .

Functional Performance: pH Sensitivity: C.I. Acid Yellow 11 operates effectively at lower pH ranges (2.0–4.5), making it suitable for leather dyeing, whereas this compound and C.I. Acid Blue 45 perform optimally in slightly broader pH ranges (2.5–5.5), enhancing versatility for mixed-fiber applications . Color Fastness: Anthraquinone-based C.I. Acid Blue 45 exhibits exceptional lightfastness, a critical advantage for outdoor textiles. In contrast, azo-based dyes like this compound may degrade faster under UV exposure, necessitating stabilizers for outdoor use .

Industrial Applications :

  • This compound is favored for earth-tone shades in wool carpets, while C.I. Acid Blue 45 is prioritized for vibrant blue hues in luxury silks. C.I. Acid Yellow 11, with its high washfastness, is widely used in leather accessories .

Critical Analysis of Divergences in Literature

  • Molecular Weight Estimates : Discrepancies in reported molecular weights (e.g., this compound estimates vs. precise values for analogues) highlight the need for standardized characterization methods, as molecular weight directly impacts dye-substrate interactions .
  • Fastness Data : Some sources prioritize washfastness (C.I. Acid Yellow 11) over lightfastness (C.I. Acid Blue 45), reflecting trade-offs between durability and cost in industrial applications .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of C.I. Acid Brown 45 that influence its dyeing efficiency in textile applications?

  • Methodological Answer : Characterize solubility, stability (pH and temperature dependence), and spectral properties (UV-Vis absorption maxima) using standardized protocols. Solubility can be tested in aqueous solutions at varying pH levels (1–12), while thermal stability can be assessed via thermogravimetric analysis (TGA). Spectral analysis should include λmax determination under controlled solvent conditions .

Q. How can the synthesis of this compound be optimized for laboratory-scale reproducibility?

  • Methodological Answer : Use factorial design experiments to optimize reaction parameters (e.g., pH, temperature, molar ratios). Monitor reaction progress via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Purity should be validated using elemental analysis and nuclear magnetic resonance (NMR) spectroscopy, with detailed protocols provided in supplementary materials to ensure replicability .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., wastewater)?

  • Methodological Answer : Employ reverse-phase HPLC coupled with diode-array detection (DAD) for quantification. Validate the method using spike-and-recovery experiments in simulated wastewater matrices. Include calibration curves with R<sup>2</sup> > 0.99 and limits of detection (LOD) below 1 ppm. Cross-validate results with mass spectrometry (MS) for structural confirmation .

Advanced Research Questions

Q. How do molecular interactions between this compound and textile fibers (e.g., wool, nylon) affect dye fixation kinetics?

  • Methodological Answer : Conduct kinetic studies using pseudo-first/second-order models under varying dye concentrations and temperatures. Use Langmuir and Freundlich isotherms to analyze adsorption mechanisms. Characterize fiber-dye interactions via Fourier-transform infrared spectroscopy (FTIR) and scanning electron microscopy (SEM) to identify binding sites .

Q. What are the mechanistic pathways for the photodegradation of this compound under UV/visible light exposure?

  • Methodological Answer : Perform controlled photolysis experiments using a xenon lamp simulator. Monitor degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and propose pathways using density functional theory (DFT) calculations. Assess reactive oxygen species (ROS) involvement using radical scavengers (e.g., isopropanol for hydroxyl radicals) .

Q. How can computational models predict the environmental toxicity of this compound degradation byproducts?

  • Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to predict ecotoxicity endpoints (e.g., LC50 for aquatic organisms). Validate predictions with acute toxicity assays (e.g., Daphnia magna immobilization tests). Cross-reference computational results with experimental high-resolution mass spectrometry (HRMS) data for byproduct identification .

Q. What experimental strategies resolve contradictions in reported data on the pH-dependent stability of this compound?

  • Methodological Answer : Replicate conflicting studies under standardized conditions (e.g., ionic strength, buffer systems). Perform meta-analyses of published data to identify confounding variables (e.g., trace metal contamination). Use multivariate regression to isolate pH effects from other factors .

Methodological Best Practices

  • Data Validation : Ensure raw data (e.g., chromatograms, spectra) are archived in supplementary materials with metadata (instrument settings, calibration details). Address uncertainties via error propagation analysis in quantitative studies .
  • Literature Review : Systematically compare primary sources (patents, peer-reviewed journals) while excluding non-peer-reviewed platforms like . Use citation management tools to track conflicting findings and prioritize studies with robust experimental designs .
  • Ethical Compliance : For studies involving environmental samples, adhere to institutional guidelines for chemical disposal and data transparency. Declare conflicts of interest and funding sources in acknowledgments .

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